molecular formula C6H5ClN2O B1430966 1-(6-Chloropyrimidin-4-YL)ethanone CAS No. 210295-81-1

1-(6-Chloropyrimidin-4-YL)ethanone

Cat. No.: B1430966
CAS No.: 210295-81-1
M. Wt: 156.57 g/mol
InChI Key: QVHIQLLZSWXCBL-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-YL)ethanone is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 6th position of the pyrimidine ring and an ethanone (ketone) group attached to the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyrimidin-4-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloropyrimidin-4-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the chloroacetyl group, forming the desired ketone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction kinetics, heat management, and scalability. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyrimidin-4-YL)ethanone undergoes various types of chemical reactions, including:

  • Oxidation: The ketone group can be further oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

  • Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 1-(6-chloropyrimidin-4-YL)ethanoic acid.

  • Reduction: Reduction of the ketone group can yield 1-(6-chloropyrimidin-4-YL)ethanol.

  • Substitution: Substitution of the chlorine atom can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloropyrimidin-4-YL)ethanone has several scientific research applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: Pyrimidine derivatives, including this compound, are studied for their biological activities, such as antimicrobial and antiviral properties.

  • Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Chloropyrimidin-4-YL)ethanone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential metabolic pathways or enzyme functions. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or enzymes critical for bacterial survival.

Comparison with Similar Compounds

1-(6-Chloropyrimidin-4-YL)ethanone is compared with other similar compounds such as 1-(6-chloropyrimidin-4-yl)ethanol, 1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol, and 1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol. While these compounds share the pyrimidine core and the chlorine substituent, they differ in the functional groups attached to the pyrimidine ring, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)5-2-6(7)9-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHIQLLZSWXCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210295-81-1
Record name 1-(6-chloropyrimidin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Chloro-6-[1-(ethyloxy)ethenyl]pyrimidine (Intermediate 17, 564 mg, 3.05 mmol) was dissolved in acetone (15 mL), treated with 2M aqueous hydrochloric acid solution (2.291 mL, 4.58 mmol) and the resulting mixture was stirred at room temperature for 2.5 hours. A further amount of 2M aqueous hydrochloric acid solution (2.291 mL, 4.58 mmol) was added and the resulting mixture was stirred at room temperature for 18 hours. The solvent was removed under reduced pressure, the residue taken up in DCM and washed with saturated sodium bicarbonate solution. The DCM layer was separated and the aqueous layer was extracted with DCM (×2). The DCM layers were separated, combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-30% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a white solid (32 mg);
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564 mg
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15 mL
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2.291 mL
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2.291 mL
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Synthesis routes and methods II

Procedure details

4-Chloro-6-[1-(ethyloxy)ethenyl]pyrimidine (Intermediate 17, 3.54 g, 19.17 mmol) was dissolved in acetone (177 mL), treated with 2M aqueous hydrochloric acid solution (28.8 mL, 57.5 mmol) and the resulting mixture was stirred at room temperature for 18 hours. The solvent was removed under reduced pressure. The residue was neutralised with aqueous saturated sodium bicarbonate solution and extracted with ethyl acetate (×2). The ethyl acetate layers were combined, dried under magnesium sulfate and evaporated under reduced pressure to give the title compound as a white solid (2.30 g);
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3.54 g
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177 mL
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28.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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